molecular formula C12H19NO6 B568097 1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid CAS No. 1245807-92-4

1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid

Cat. No. B568097
M. Wt: 273.285
InChI Key: PJXKJYRZDKBBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • SMILES Representation : CC©©OC(=O)N1CCCC(C1)C(O)=O

Physical And Chemical Properties Analysis

  • Melting Point : 159-162°C (literature value)

Scientific Research Applications

Dimerization in Aprotic Media

1-(Tert-butoxycarbonyl)-protected N-carboxanhydrides of amino acids, including compounds similar to 1-(tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid, can dimerize in the presence of a base in aprotic media. This process leads to the formation of 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, which have various applications in organic synthesis (Leban & Colson, 1996).

Crystal Structure Studies

The compound has been studied for its crystal structure, which reveals important information about its molecular conformation. Such information is crucial in understanding how these compounds interact in chemical reactions and can inform the synthesis of new compounds (Yuan, Cai, Huang, & Xu, 2010).

Synthesis of Derivatives

Derivatives of 1-(tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid have been synthesized for various purposes, including the creation of new compounds for potential pharmaceutical applications. These derivatives undergo characterization and structural confirmation through methods like X-ray diffraction studies (Naveen et al., 2007).

Reactions with Enamines

Research has explored the reactions of compounds similar to 1-(tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid with enamines. This involves studying the mechanisms of these reactions, which are critical for developing new synthetic methods in organic chemistry (Rossi et al., 2007).

Development of Protected Amino Acid Analogs

The compound has been used in the preparation of orthogonally protected amino acid analogs. These analogs have various applications in peptide synthesis and the study of protein structures and functions (Hammarström et al., 2005).

Coupling Reactions

The tert-butoxycarbonyl group in related compounds has been used in palladium-catalyzed coupling reactions. These reactions are important in the synthesis of complex organic molecules, including pharmaceuticals (Wustrow & Wise, 1991).

Synthesis of Other Heterocyclic Compounds

The compound is involved in the synthesis of various heterocyclic compounds, which are crucial in drug development and other areas of chemistry (Brandi et al., 2006).

Future Directions

: Sigma-Aldrich Product Page

properties

IUPAC Name

3-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-11(2,3)19-10(18)13-5-4-12(7-13,9(16)17)6-8(14)15/h4-7H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXKJYRZDKBBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid

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